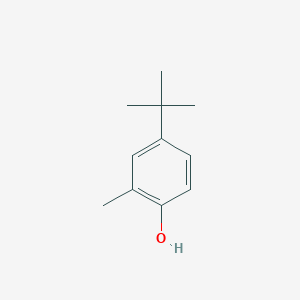

4-tert-Butyl-2-methylphenol

描述

Historical Context and Significance in Chemical Sciences

The study of 4-tert-butyl-2-methylphenol is rooted in the broader history of phenol (B47542) alkylation, a significant area of research in organic chemistry, particularly during the mid-20th century. The introduction of bulky alkyl groups, such as the tert-butyl group, onto a phenol ring was found to sterically hinder the hydroxyl group, enhancing its stability and effectiveness as an antioxidant by preventing rapid oxidation. nih.govresearchgate.net

Early research focused on methods to control the position of alkylation on phenol and cresol (B1669610) rings. The synthesis of alkylated phenols often involved Friedel-Crafts alkylation reactions, using alkylating agents like isobutylene (B52900) or tert-butyl chloride in the presence of acid catalysts such as sulfuric acid or aluminum chloride. iacademic.infogoogle.comresearchgate.net A significant challenge in this field has been achieving high selectivity for a specific isomer, as reactions can yield a mixture of ortho- and para-substituted products, as well as di- and tri-alkylated derivatives. iacademic.infogoogle.com

The synthesis of this compound specifically involves the alkylation of o-cresol (B1677501). Research has explored various catalysts to optimize the yield of the desired product. For instance, the reaction of o-cresol with tert-butyl chloride in the presence of anhydrous aluminum chloride was investigated to determine the optimal conditions for producing tert-butyl-o-cresol. researchgate.net The significance of this compound and its isomers grew with the demand for effective antioxidants to prevent the degradation of materials like polymers, fuels, and food products. lookchem.comatamanchemicals.com This compound serves as a fundamental building block for larger, more complex antioxidants, such as Antioxidant 2246, which is used in the rubber and plastics industries. google.com

Current Research Landscape and Future Directions for this compound Studies

The contemporary research landscape for this compound continues to evolve, driven by the dual goals of improving synthesis efficiency and exploring new applications for its derivatives.

Catalysis and Green Chemistry: A major focus of current research is the development of more sustainable and selective methods for the synthesis of this compound and its isomers. Traditional acid catalysts often lead to environmental waste and corrosion issues. google.com Consequently, there is a strong trend towards using solid acid catalysts, such as zeolites, supported heteropoly acids (e.g., tungstophosphoric acid on silica), and sulfated zirconia. iacademic.infowhiterose.ac.ukresearchgate.net These catalysts offer advantages like easier separation from the reaction mixture, reusability, and potentially higher selectivity, aligning with the principles of green chemistry. google.comwhiterose.ac.uk For example, studies have investigated the alkylation of p-cresol (B1678582) with tert-butanol (B103910) using nanosized silica-supported 12-tungstophosphoric acid, demonstrating high activity and selectivity for the desired product. researchgate.net

Table 2: Research on Catalytic Synthesis of Alkylated Cresols

| Catalyst Type | Alkylating Agent | Substrate | Key Findings |

|---|---|---|---|

| Sulfated Zirconia | Isobutylene | p-Cresol | Effective solid acid catalyst for producing butylated hydroxytoluene (BHT). acs.org |

| Mesoporous Molecular Sieve (HAlMCM-41) | tert-Butanol or MTBE | p-Cresol | Offers high conversion, good selectivity, and is environmentally friendly. google.com |

| Silica (B1680970) Supported Aluminium Phenolate | Isobutene | o-, m-, p-Cresol | Demonstrates ortho-selectivity for the first alkylation step. whiterose.ac.uk |

Derivative Synthesis and Applications: Research is actively exploring the synthesis of new molecules derived from this compound. These derivatives are being investigated for a range of specialized applications. For instance, derivatives have been synthesized for use as ligands in catalysis or for incorporation into medical devices. mdpi.comlu.se The reaction of 4-tert-butylphenol (B1678320) (a related precursor) with thiomorpholine (B91149) and formaldehyde (B43269) yields compounds that can be further studied for various applications. mdpi.com

Future Directions: The future of research on this compound is expected to follow several key trajectories.

Advanced Catalysts: The pursuit of highly active, selective, and reusable catalysts will remain a central theme. This includes the design of novel nanomaterials and structured catalysts to further optimize the synthesis process, minimizing byproducts and energy consumption.

Novel Applications: Exploration of new applications for derivatives will continue. This could include the development of new functional polymers, advanced stabilizers with enhanced properties, and novel ligands for asymmetric catalysis. The inherent antioxidant properties of the phenol backbone make it an attractive scaffold for designing new functional molecules.

Structure

2D Structure

属性

IUPAC Name |

4-tert-butyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKLPZOJLXDZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059163 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-27-1 | |

| Record name | 4-tert-Butyl-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butyl-2-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Catalytic Alkylation Reactions for 4-tert-Butyl-2-methylphenol Synthesis

The alkylation of o-cresol (B1677501) with a tert-butyl group is a classic example of an acid-catalyzed electrophilic aromatic substitution. The choice of catalyst is crucial in directing the substitution to the desired para-position relative to the hydroxyl group, yielding this compound.

Mesoporous molecular sieves, such as those of the MCM-41 family, have emerged as effective catalysts for the selective alkylation of phenols. niscpr.res.in Their high surface area and ordered pore structure provide shape selectivity, favoring the formation of specific isomers. For instance, Al-MCM-41 has been successfully used in the tert-butylation of cresols. niscpr.res.inmdpi.com The acidic properties of these materials, which can be tuned by varying the silicon-to-aluminum ratio, are critical for catalytic activity. niscpr.res.in

The HAlMCM-41 variant, a proton-exchanged form, serves as a catalyst in the synthesis of 2-tert-butyl-4-methylphenol (B42202) from p-cresol (B1678582) and an alkylating agent like tert-butanol (B103910) or methyl tert-butyl ether. google.comscispace.com This method is noted for its high conversion rates, good selectivity, and relatively low reaction temperatures (80-150°C). google.com

| Catalyst | Reactants | Reaction Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Al-MCM-41 | m-cresol (B1676322) + tert-butyl alcohol | 250 - 400 | Reactant feed ratio is critical; a 1:2 mole ratio of m-cresol to tert-butyl alcohol yielded over 30% conversion. | niscpr.res.in |

| HAlMCM-41 | p-cresol + tert-butanol or methyl tert-butyl ether | 80 - 150 | High conversion rate and good selectivity for 2-tert-butyl-4-methylphenol. | google.com |

| TPA/SiO₂ | p-cresol + tert-butanol | 140 (413 K) | Achieved over 90% conversion of p-cresol and 92% selectivity for 2-tert-butyl-p-cresol. | mdpi.com |

Besides mesoporous materials, a range of other acid catalysts are employed in the tert-butylation of phenols. scientificupdate.com These include:

Sulfuric Acid (H₂SO₄): A conventional homogeneous catalyst, sulfuric acid is effective but poses environmental and corrosion challenges. scientificupdate.comtandfonline.com

Zeolites: These microporous aluminosilicates, such as Y-zeolites and MCM-22, are widely used due to their strong acid sites and shape-selective properties. tandfonline.comacademie-sciences.fr Zeolite-based catalysts offer advantages in terms of product selectivity and catalyst reusability. For example, a modified Y-zeolite has been developed for the synthesis of 2-tert-butyl-p-cresol. scispace.com

Ion Exchange Resins: Strongly acidic ion exchange resins are used in industrial processes, such as in the production of butylated hydroxytoluene (BHT) from p-cresol and isobutylene (B52900). scientificupdate.com

Other Solid Acids: Sulfated zirconia and heteropoly acids supported on materials like silica (B1680970) or titania have also demonstrated high activity and selectivity in cresol (B1669610) alkylation. mdpi.comtandfonline.commdpi.com For instance, sulfated zirconia supported on perlite (B1173460) showed high conversion of o-cresol at 235°C. mdpi.com

| Catalyst Type | Example | Key Characteristics | Reference |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid | Effective, but corrosive and environmentally problematic. | scientificupdate.comtandfonline.com |

| Zeolite | MCM-22, Modified Y-zeolite | Shape-selective, reusable, high activity. Alkylation can occur on external surfaces and in pore entrances. | scispace.comacademie-sciences.fr |

| Ion Exchange Resin | Acidic Resins | Commonly used in industrial production of related compounds like BHT. | scientificupdate.com |

| Supported Solid Acid | Sulfated Zirconia on Perlite | High conversion and selectivity; C-alkylation is predominant over O-alkylation. | mdpi.com |

Mechanistic Investigations of Alkylation Processes

The alkylation of phenols is a complex reaction influenced by several factors that determine the final product distribution.

The alkylation of cresols can lead to a mixture of regioisomers. scientificupdate.com In the case of o-cresol, the tert-butyl group can add to the ortho or para position relative to the hydroxyl group. The bulky tert-butyl group can act as a positional protecting group, blocking reactive sites and enabling control over regioselectivity in subsequent reactions. scientificupdate.com

Isomerization of the products can also occur, often thermally, during the purification process. scientificupdate.com For example, in the alkylation of phenol (B47542) with tert-butanol over MCM-22 zeolite, the isomerization of para-tert-butylphenol to the meta isomer can be favored due to the long residence time within the catalyst's pore system. academie-sciences.fr The reaction temperature significantly affects product distribution; higher temperatures can sometimes lead to de-alkylation of the products. mdpi.com In the alkylation of m-cresol, for instance, increasing temperature favors the formation of 2-tert-butyl-p-cresol (2-TBC) and can lead to further C-alkylation to form 2,6-di-tert-butyl-p-cresol (2,6-DTBC). tandfonline.com

The choice of the alkylating agent is a critical parameter in the synthesis of this compound. The most common agents are tert-butanol and isobutylene, with methyl tert-butyl ether (MTBE) also being used. google.comresearchgate.net

Tert-Butanol: This alcohol is a widely used alkylating agent due to its availability and the relatively mild reaction conditions it allows. google.com In the presence of an acid catalyst, tert-butanol dehydrates to form the tert-butyl carbocation, which is the active electrophile in the alkylation reaction. scientificupdate.com The molar ratio of the cresol to tert-butanol is a key factor influencing conversion and selectivity. niscpr.res.inmdpi.commdpi.com

Methyl Tert-Butyl Ether (MTBE): MTBE can also serve as a source for the tert-butyl group. google.comgoogle.com However, it is sometimes considered less reactive, and the co-product, methanol, can have disadvantages. google.com

Isobutylene: While economically priced, isobutylene has a low utilization rate and can be difficult to handle, particularly for smaller-scale production. google.com

Studies have shown that with catalysts like HAlMCM-41, both tert-butanol and MTBE can be used effectively as alkylating agents. google.com

Derivatization and Functionalization Strategies of this compound

This compound can be chemically modified to create a variety of derivatives with specific properties. One common strategy is the Mannich reaction, which involves the aminomethylation of the phenol. smolecule.com This reaction can be used to introduce thiomorpholinomethyl groups at the ortho-position to the hydroxyl group. For example, reacting 4-tert-butylphenol (B1678320) with thiomorpholine (B91149) and formaldehyde (B43269) can yield both mono- and bis-substituted products, namely 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. researchgate.netmdpi.com

Other functionalization approaches include:

Alkylation: Further alkylation can occur, for instance, with styrene (B11656) in the presence of a phosphotungstic acid catalyst to produce 4-tert-butyl-2-(α-methyl benzyl)phenol. gychbjb.com

Oxidative Coupling: Under certain conditions, such as UV irradiation, 4-tert-butylphenol can undergo dimerization, forming C-O and C-C coupled products. psu.edu

Derivatization for Analysis: For analytical purposes, the phenolic hydroxyl group can be derivatized. For instance, it can be converted to an O-acetate or a trimethylsilyl (B98337) (TMS) ether to improve its properties for gas chromatography analysis. diva-portal.orgoceanbestpractices.org

Synthesis of Mannich Bases and Related Phenolic Derivatives

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of acidic protons, such as the one on the phenolic hydroxyl group or at the ortho position of phenols. While direct examples starting with this compound are not extensively documented in the cited literature, reactions with its isomer, 2-tert-butyl-4-methylphenol, provide significant insight into the reactivity and the types of derivatives that can be formed. These reactions typically occur at the ortho position to the hydroxyl group, a position that is also available and reactive in this compound.

One notable application is the synthesis of complex tetradentate ONNO donor Mannich bases. These ligands are formed from the reaction of a phenol, an amine, and formaldehyde. For instance, dibasic tetradentate ONNO donor Mannich bases have been synthesized using 2-tert-butyl-4-methylphenol and ethylenediamine. clockss.orgnih.gov These complexes are stable in air and soluble in most solvents. clockss.orgnih.gov The resulting ligands coordinate through two phenolato oxygen and two imino nitrogen atoms. clockss.orgnih.gov

Another related transformation is the synthesis of 1,3-oxazine derivatives, which are valuable heterocyclic compounds. The synthesis of 2-tert-butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol from 2-tert-butyl-4-methylphenol, 3-amino-1-propanol, and formaldehyde exemplifies this pathway. thieme-connect.de This reaction proceeds via a Mannich reaction route, forming a six-membered oxazine (B8389632) ring, a structure that can be challenging to synthesize through conventional methods. thieme-connect.de The reaction is typically carried out by heating the components in a solvent like ethanol. thieme-connect.de

The general approach for synthesizing Mannich bases from phenols involves the condensation of the phenol with formaldehyde and a primary or secondary amine. google.com For example, a common method involves adding formaldehyde to a stirred mixture of the phenol and an amine, followed by heating. google.com

Table 1: Synthesis of Mannich Bases and Related Derivatives from Substituted Phenols

| Starting Phenol | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-tert-Butyl-4-methylphenol | Ethylenediamine, Formaldehyde, Methanol (reflux) | Dioxidouranium(VI) complex of a tetradentate ONNO Mannich base | Not specified | clockss.orgnih.gov |

| 2-tert-Butyl-4-methylphenol | 3-Amino-1-propanol, Formaldehyde, Triethylamine, Ethanol (heated) | 2-tert-Butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol | 70% | thieme-connect.de |

| 2,6-di-tert-Butylphenol (B90309) | Formaldehyde, Dimethylamine, Alcohol (80-90°C) | N,N-dimethyl-3,5-di-tert.butyl-4-hydroxybenzylamine | >94% |

Advanced Synthetic Transformations Incorporating the this compound Moiety

Beyond the formation of simple Mannich bases, the this compound scaffold can be incorporated into more complex molecular architectures through advanced synthetic transformations such as oxidative coupling reactions. These reactions can form C-C or C-O bonds, leading to dimers or larger oligomeric structures.

Oxidative Cross-Coupling:

A significant challenge in phenol chemistry is the selective cross-coupling of two different phenols due to their similar oxidation potentials. However, methodologies have been developed to achieve this transformation efficiently. For instance, this compound can undergo an oxidative cross-coupling reaction with 2-methoxy-4-methylphenol (B1669609) in the presence of sodium persulfate (Na₂S₂O₈) to yield the corresponding unsymmetrical biphenol. acs.org In this reaction, the phenol with the lower oxidation potential is preferentially oxidized to a cationic radical intermediate, which is then attacked by the more electron-rich phenol acting as a nucleophile. acs.org This method allows for the controlled synthesis of biphenolic compounds with specific substitution patterns.

Oxidative Dimerization to Stilbenequinones:

The methyl group of substituted phenols can participate in oxidative dimerization reactions to form stilbenequinones. A prominent example is the synthesis of 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone from the oxidation of 2,6-di-tert-butyl-4-methylphenol. ahmadullins.comahmadullins.comresearchgate.net This transformation is achieved by reacting the phenol with hydrogen peroxide in the presence of a potassium iodide catalyst. ahmadullins.comahmadullins.com The reaction mechanism involves the C-C dimerization of phenoxy radicals generated from the oxidation of the sterically hindered phenol, followed by dehydrogenation. ahmadullins.com The primary step is the oxidation of the phenol to a phenoxy radical, which is unstable and undergoes further transformations. ahmadullins.com This type of reaction highlights the potential for creating complex, conjugated systems from simple phenolic precursors. The resulting stilbenequinone is a crystalline solid with a high melting point. ahmadullins.com

Table 2: Advanced Synthetic Transformations of Substituted Phenols

| Starting Phenol | Reagents/Catalyst | Transformation | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 2-Methoxy-4-methylphenol, Na₂S₂O₈, Bu₄N⁺·HSO₃⁻ | Oxidative Cross-Coupling | Unsymmetrical Biphenol | 43% | acs.org |

| 2,6-di-tert-Butyl-4-methylphenol | Hydrogen Peroxide, Potassium Iodide, Isopropanol (70-75°C) | Oxidative Dimerization | 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone | 98% | ahmadullins.comahmadullins.com |

Reactivity, Degradation, and Mechanistic Studies

Oxidative Pathways and Radical Chemistry of 4-tert-Butyl-2-methylphenol

The chemical behavior of this compound is largely dictated by the phenolic hydroxyl group and the steric and electronic effects of its alkyl substituents. The tert-butyl group at the para position and the methyl group at the ortho position play crucial roles in its antioxidant activity and subsequent degradation pathways.

Phenolic compounds, including this compound, can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. This process results in the formation of a phenoxy radical. The stability of this resulting radical is a key determinant of the antioxidant's effectiveness.

The presence of alkyl groups, particularly at the ortho positions, influences the stability and reactivity of phenoxy radicals. nih.gov For instance, ortho-disubstituted phenols are known to form more stable phenoxy radicals compared to ortho-monosubstituted phenols. nih.gov In the case of this compound, the ortho-methyl group provides some steric hindrance and electron-donating character, which helps to stabilize the radical intermediate. The large tert-butyl group at the para position further enhances this stability. mdpi.com This stabilization slows down the rate of oxidation and influences the subsequent reactions of the phenoxy radical, which can include dimerization or reaction with other radical species. mdpi.comresearchgate.net Studies on related hindered phenols like Butylated Hydroxytoluene (BHT), which has two ortho tert-butyl groups, show that these stable phenoxy radicals are key intermediates in their antioxidant mechanism and subsequent metabolic pathways. nih.govoup.com

This compound readily interacts with various reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and peroxy radicals (ROO•). researchgate.netiiarjournals.org This reactivity is fundamental to its function as an antioxidant but also initiates its degradation. The interaction with ROS typically begins with the abstraction of the phenolic hydrogen, leading to the formation of the corresponding phenoxy radical. iiarjournals.org

In photodegradation processes, hydroxyl radicals can attack the aromatic ring. researchgate.net Studies on the related compound 4-tert-butylphenol (B1678320) show that its oxidation by hydroxyl radicals leads to the formation of products like 4-tert-butylcatechol (B165716). researchgate.net Similarly, the interaction of this compound with ROS can lead to the formation of hydroxylated derivatives. The subsequent reactions can lead to the cleavage of the aromatic ring or the formation of quinone-type structures. researchgate.netatamanchemicals.com For example, the oxidation of BHT can lead to the formation of a quinone methide, an electrophilic intermediate. t3db.ca

Bioremediation and Biodegradation Mechanisms of this compound

The persistence of alkylphenols in the environment has prompted research into their bioremediation. Specific microbial strains have demonstrated the ability to degrade these compounds through distinct metabolic pathways.

Research has identified bacteria capable of utilizing alkylphenols as their sole source of carbon and energy. Notably, strains of Sphingobium fuliginis, such as TIK-1, isolated from the rhizosphere sediment of reeds (Phragmites australis), have been shown to effectively degrade 4-tert-butylphenol. asm.orgasm.org These strains are the first bacteria reported to utilize 4-tert-butylphenol for growth. asm.orgnih.gov The degradation process is initiated by an attack on the aromatic ring, a common strategy for aerobic breakdown of aromatic compounds. nih.govnih.gov The degradation pathway employed by Sphingobium fuliginis TIK-1 for 4-tert-butylphenol proceeds via phenolic ring hydroxylation followed by a meta-cleavage pathway. nih.govnih.gov This strain completely degraded 1.0 mM of 4-tert-butylphenol within 12 hours, demonstrating its efficiency. asm.orgnih.gov The activity of these degrading enzymes is reported to be inducible. asm.orgnih.gov

The biodegradation of 4-tert-butylphenol by Sphingobium fuliginis TIK-1 involves a series of metabolic steps with identifiable intermediates. nih.gov The initial and crucial step is the hydroxylation of the phenol (B47542) to form 4-tert-butylcatechol . asm.orgnih.gov This intermediate is then further metabolized.

The aromatic ring of 4-tert-butylcatechol is subsequently cleaved via a meta-cleavage pathway . asm.orgnih.gov This pathway is supported by the detection of 3,3-dimethyl-2-butanone as a downstream metabolite, which retains the tert-butyl carbon structure of the parent compound. asm.orgnih.govnih.gov The formation of this ketone indicates that the ring cleavage occurs adjacent to the hydroxyl groups. Further degradation of 3,3-dimethyl-2-butanone occurs, as it does not accumulate as a dead-end product. nih.gov Pyruvic acid is also a proposed, though not directly detected, product of this pathway, which can be utilized by the bacteria for growth. nih.govresearchgate.net Experiments using 3-fluorocatechol (B141901) as an inhibitor of meta-cleavage enzymes confirmed this pathway; in its presence, 4-tert-butylcatechol accumulated, and 3,3-dimethyl-2-butanone was not produced. asm.orgnih.gov

Table 1: Key Intermediates in the Biodegradation of 4-tert-Butylphenol by Sphingobium fuliginis TIK-1

| Metabolite | Role in Pathway | Detection Notes |

|---|---|---|

| 4-tert-Butylcatechol | Initial hydroxylated intermediate | Identified by HPLC and GC-MS. asm.orgasm.orgnih.gov Accumulates when meta-cleavage is inhibited. nih.gov |

| 3,3-dimethyl-2-butanone | Downstream cleavage product | Identified by GC-MS. asm.orgnih.govnih.gov Its concentration increases and then decreases, indicating further metabolism. asm.orgnih.gov |

| Pyruvic acid | Proposed downstream product | Not directly detected in the culture medium but is a suspected product of the meta-cleavage pathway that can support cell growth. nih.govresearchgate.net |

The biodegradation of this compound and related compounds is mediated by specific enzymes. In the pathway utilized by Sphingobium fuliginis TIK-1, the key enzymatic activities are hydroxylation and ring cleavage. The initial transformation of 4-tert-butylphenol to 4-tert-butylcatechol is an inducible hydroxylation step. asm.orgnih.gov

The central enzymatic step in the subsequent degradation is the ring cleavage of 4-tert-butylcatechol, which is catalyzed by a catechol 2,3-dioxygenase . nih.gov The activity of this meta-cleavage pathway enzyme was detected in cell extracts of S. fuliginis TIK-1 grown on 4-tert-butylphenol, while no activity for catechol 1,2-dioxygenase (implying an ortho-cleavage pathway) was found. nih.gov This confirms the operation of the meta-cleavage pathway. In other biological systems, such as in Atlantic cod, biotransformation of this compound primarily involves conjugation, with glucuronide conjugates being the most abundant metabolites, indicating the role of glucuronyltransferases. nih.gov

Environmental Photodegradation and Stability of this compound

While specific photodegradation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the environmental fate of this compound can be inferred from research on structurally similar alkylphenols, such as 4-tert-butylphenol (4-t-BP), 2,6-di-tert-butyl-4-methylphenol (BHT), 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). These compounds are susceptible to photodegradation in aquatic environments and the atmosphere.

The photodegradation of phenolic compounds in the environment can occur through direct photolysis, where the molecule absorbs solar radiation, or indirect photolysis, which is mediated by photosensitizing species present in the water, such as dissolved organic matter. For BHT, a compound with two tert-butyl groups and a methyl group on the phenol ring, degradation is accelerated by irradiation in water. industrialchemicals.gov.au The process can be mediated by reactive oxygen species (ROS) like singlet molecular oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂•⁻), which are generated by natural photosensitizers like riboflavin (B1680620) under sunlight. nih.govresearchgate.net

Studies on 4-t-BP show that direct photolysis can lead to the formation of products such as 4-tert-butylcatechol and phenolic dimers. nih.gov When oxidation is driven by hydroxyl radicals (•OH), which are key oxidants in aquatic systems, the degradation of 4-t-BP also yields hydroquinone (B1673460). nih.gov For 2,6-DTBP, a reported photodegradation product under environmental conditions is 2,6-di-tert-butyl-p-benzoquinone. industrialchemicals.gov.au Given the structure of this compound, it is plausible that its photodegradation pathways would involve similar hydroxylation of the aromatic ring, oxidation of the methyl group, and potential formation of corresponding benzoquinones and dimeric products.

The stability of these compounds is often quantified by their photolysis half-life. Studies have reported varying half-lives for related di-tert-butylphenols in water, indicating that the substitution pattern influences the rate of degradation. For instance, 2,6-DTBP undergoes rapid primary photodegradation with a reported half-life as short as 2.41 hours, while the half-life for 2,4-DTBP has been reported to be significantly longer. industrialchemicals.gov.au In the atmosphere, BHT is predicted to be degraded rapidly by hydroxyl radicals, with an estimated half-life of just a few hours. industrialchemicals.gov.aumdpi.com

Table 1: Environmental Photodegradation Half-Lives of Related tert-Butylphenols

| Compound | Medium | Condition | Half-Life | Reference |

|---|---|---|---|---|

| 2,6-Di-tert-butylphenol (2,6-DTBP) | Water | Sunlight Irradiation | 2.41 hours | industrialchemicals.gov.au |

| 2,6-Di-tert-butylphenol (2,6-DTBP) | Water | Irradiation | 11.382 hours | industrialchemicals.gov.au |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Water | Irradiation | 20.815 hours | industrialchemicals.gov.au |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Air | Oxidation by Hydroxyl Radicals (Predicted) | ~7 hours | industrialchemicals.gov.au |

Thermal Degradation Mechanisms of this compound and Related Tert-Butylphenols

The thermal degradation of this compound and related compounds is a critical consideration for their application as antioxidants in materials processed at high temperatures. The primary mechanism for the thermal cracking of alkylphenols is dealkylation, where the alkyl substituents are cleaved from the phenolic ring. acs.orgacs.org

Studies on the thermal stability of 4-tert-butylphenol in a temperature range of 673–738 K (400–465 °C) have shown that isomerization transformations play a predominant role. researchgate.net For more complex phenols like butylated hydroxytoluene (BHT), which is structurally an isomer of 2-tert-butyl-6-methyl-4-tert-butylphenol, the thermal decomposition pathways have been more specifically elucidated. The main decomposition products of BHT are identified as isobutene and 2-tert-butyl-4-methylphenol (B42202), indicating the cleavage of a tert-butyl group. nih.gov The apparent activation energy for the thermal decomposition of BHT has been calculated to be 151.8 kJ mol⁻¹. nih.gov

The thermal decomposition of phenol-formaldehyde resins, which are polymers containing phenolic units, provides further insight. Pyrolysis of these materials at high temperatures (e.g., 600 °C) results in the breakdown of methylene (B1212753) bridges that link the phenolic units and the subsequent formation of a variety of alkylphenols, cresols, and phenol itself. sci-hub.se The specific products depend on the original structure of the phenolic monomer used in the resin.

Given these findings, the thermal degradation of this compound would likely proceed via several pathways. The most probable primary mechanism is the dealkylation of the tert-butyl group to form isobutene and 2-methylphenol (o-cresol). A secondary pathway could involve the cleavage of the methyl group. At more extreme temperatures, further degradation of the aromatic ring structure would occur.

Table 2: Key Thermal Degradation Products of Related Phenolic Compounds

| Original Compound | Temperature Range | Key Degradation Products | Primary Mechanism | Reference |

|---|---|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Not specified | Isobutene, 2-tert-butyl-4-methylphenol | De-tert-butylation | nih.gov |

| 4-tert-Butylphenol | 673–738 K | Isomerized products | Isomerization | researchgate.net |

| Phenol-Formaldehyde Resins | ~600 °C | Alkylphenols, Cresols, Phenol | Methylene bridge decomposition | sci-hub.se |

Structure Activity Relationship Sar and Mechanistic Biological Studies

Molecular Interactions and Receptor Binding of 4-tert-Butyl-2-methylphenol

Substituted phenols, including this compound, are recognized for their potential to interact with various cellular receptors, which can lead to modulation of signaling pathways.

Phenolic compounds, due to their structural similarity to the endogenous estrogen 17β-estradiol, can sometimes bind to estrogen receptors (ERs), potentially acting as endocrine disruptors. nih.govresearchgate.netfrontiersin.org Several tert-butylated phenolic antioxidants (TBP-AOs) have been investigated for their ability to interact with ERs. mdpi.com For instance, 4-tert-butylphenol (B1678320) has been shown to bind to the estrogen receptor and stimulate the proliferation of estrogen-dependent cells. researchgate.net While specific binding affinity data for this compound is not extensively documented in the reviewed literature, studies on structurally similar compounds suggest that the presence and position of alkyl substituents on the phenolic ring are critical for ER binding. nih.govszu.cziicbe.org Chemicals with a phenolic ring are a key structural feature for ER binding. oup.com Generally, the binding affinity of these xenobiotic compounds to ER is considerably lower than that of estradiol. researchgate.net

A quantitative structure-activity relationship (QSAR) study on various phenolic chemicals revealed that molecular volume and the energy of the highest occupied molecular orbital (εHOMO) are significant descriptors for predicting ER binding affinity. nih.gov This suggests that the steric and electronic properties of this compound would be key determinants of its potential interaction with estrogen receptors.

Table 1: Estrogen Receptor Interaction of Related Phenolic Compounds

| Compound | Estrogen Receptor Interaction | Reference |

| 4-tert-Butylphenol | Binds to estrogen receptor, stimulates cell growth, and induces estrogen-regulated proteins. | researchgate.net |

| Butylated Hydroxyanisole (BHA) | Exhibited both estrogenic and anti-estrogenic activities in breast cancer cells. | mdpi.com |

| Butylated Hydroxytoluene (BHT) | Showed estrogenic and anti-estrogenic activities in breast cancer cells. | mdpi.com |

| 2,4-Di-tert-butylphenol (B135424) | Predicted to have potential for estrogenic activity. | nih.gov |

This table is for illustrative purposes and includes data on structurally related compounds to infer the potential activity of this compound.

Beyond estrogen receptors, phenolic compounds have been shown to interact with other members of the nuclear hormone receptor superfamily. oup.comnih.gov The Retinoid X Receptor (RXR) is a key player in this family, forming heterodimers with many other nuclear receptors and thus controlling a wide array of genetic pathways. researchgate.netmdpi.com

Research has demonstrated that certain tert-butylated phenols can act as ligands for RXR. For example, 2,4-di-tert-butylphenol has been identified as an activator of RXRα. researchgate.netnih.gov Structural analysis revealed that the bulkiness of the substituents on the phenol (B47542) ring contributes to a stable interaction with the RXR ligand-binding pocket. researchgate.net This activation of the PPARγ/RXRα heterodimer by 2,4-di-tert-butylphenol was shown to increase lipid accumulation in human mesenchymal stem cells. nih.gov

Furthermore, butylated hydroxytoluene (BHT), a compound closely related to this compound, has been found to induce the mRNA levels of BD73, a member of the nuclear hormone receptor superfamily related to Rev-Erb. oup.com This suggests that BHT and its derivatives may modulate gene expression through pathways involving these orphan nuclear receptors.

Table 2: Activation of Nuclear Hormone Receptors by Related Phenolic Compounds

| Compound | Receptor | Effect | Reference |

| 2,4-Di-tert-butylphenol | Retinoid X Receptor α (RXRα) | Activation; induces adipogenesis. | researchgate.netnih.gov |

| Butylated Hydroxytoluene (BHT) | Orphan Nuclear Receptor (BD73) | Induction of mRNA levels. | oup.com |

| 2,4,6-Tris(tert-butyl)phenol | Retinoid X Receptor (RXR) | Potentiated thyroid hormone action in vivo. | researchgate.net |

This table presents findings on related compounds, suggesting that this compound may have similar activities.

Antioxidant Mechanisms at the Cellular and Molecular Level

The primary and most well-understood biological role of this compound and related hindered phenols is their antioxidant activity. This is executed through several interconnected mechanisms at the cellular and molecular levels.

This compound, as a derivative of butylated hydroxytoluene (BHT), is an effective inhibitor of lipid peroxidation. ebi.ac.uk The process of lipid peroxidation is a chain reaction involving free radicals that leads to the degradation of lipids in cell membranes and ultimately to cell damage.

The antioxidant mechanism of hindered phenols like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to a lipid peroxyl radical. atamanchemicals.comresearchgate.net This donation terminates the chain reaction by forming a stable lipid hydroperoxide and a phenoxyl radical. The phenoxyl radical is relatively stable and unreactive due to the steric hindrance provided by the bulky tert-butyl group and the electron-donating methyl group, which prevents it from initiating new oxidation chains. researchgate.net

In addition to direct radical scavenging, phenolic antioxidants can also exert their protective effects by modulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. nih.govmdpi.com

Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes. physiology.orgaablocks.com Studies have shown that tert-butylated phenols can activate the Nrf2 pathway. For instance, tert-butyl hydroquinone (B1673460) (TBHQ) is a known activator of this pathway. nih.gov Treatment with BHT has also been shown to enhance the expression of Nrf2 and downstream genes like heme oxygenase-1 (HO-1), thereby mitigating oxidative stress-induced damage. ebi.ac.uk The activation of the Nrf2 pathway by these compounds can increase cellular glutathione (B108866) levels and the expression of enzymes involved in its synthesis. science.gov

Table 3: Modulation of Nrf2 Pathway by Related Phenolic Compounds

| Compound | Effect on Nrf2 Pathway | Consequence | Reference |

| Tert-butyl hydroquinone (TBHQ) | Activation of Nrf2 pathway. | Enhanced antioxidant enzyme activities. | nih.gov |

| Butylated Hydroxytoluene (BHT) | Augments pro-survival regulatory proteins including Nrf2 and HO-1. | Protection against oxidative stress-mediated damages. | ebi.ac.uk |

| Ganodermanondiol | Enhances Nrf2-dependent heme oxygenase-1 expression. | Cytoprotective effects against hepatotoxicity. | science.gov |

This table illustrates the role of related compounds in activating cellular antioxidant defense pathways.

The antioxidant efficacy of this compound can be significantly enhanced when used in combination with other antioxidants, a phenomenon known as synergism. rsc.org This is a common strategy employed in various applications to achieve greater oxidative stability than what can be provided by a single antioxidant. atamanchemicals.com

Furthermore, synergistic effects have been observed between BHT and the natural flavonoid quercetin (B1663063). scielo.org.mx A specific ratio of BHT to quercetin demonstrated a beneficial action on antioxidant capacity and inhibition of lipid and protein oxidation in a biological system. scielo.org.mx

Table 4: Synergistic Antioxidant Effects

| Antioxidant Combination | Observed Effect | Reference |

| BHT and BHA | Enhanced anti-inflammatory and antioxidant activity. | researchgate.netnih.goviiarjournals.org |

| BHT and Quercetin | Synergistic antioxidant activity; improved preservation against oxidation. | scielo.org.mx |

| BHT and Organosulfur Compounds | Better synergistic impact on oxidative stability. | rsc.org |

This table highlights the enhanced antioxidant performance of BHT, a close analog of this compound, when combined with other antioxidants.

Anti-inflammatory Pathways and Immunomodulation

Research into this compound and structurally similar phenolic compounds, such as butylated hydroxytoluene (BHT), has uncovered specific anti-inflammatory and immunomodulatory activities. These effects are primarily mediated through the inhibition of key inflammatory molecules and the modulation of cellular responses.

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase-2 (Cox2), Tumor Necrosis Factor-alpha (TNF-α) gene expression)

Phenolic antioxidants, including derivatives and structural analogs of this compound, have demonstrated the ability to suppress the expression of critical inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophage models, which mimic an inflammatory response, related compounds have been shown to decrease the production of nitric oxide and reduce the expression of inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.gov Furthermore, the gene expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) was also attenuated. nih.gov This suppression of inflammatory markers is linked to the downregulation of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov

Studies on BHT, a compound structurally related to this compound, have shown that while it may only have a slight anti-inflammatory effect on its own, its activity can be significantly enhanced when combined with other antioxidants like butylated hydroxyanisole (BHA). iiarjournals.orgiiarjournals.orgnih.gov This synergistic action leads to a more potent inhibition of both Cox2 and TNF-α gene expression in activated macrophages. iiarjournals.orgnih.gov For instance, incubation of alveolar macrophages with BHT significantly reduced the level of TNF-α, which may explain the mechanism by which this antioxidant reduces inflammation. atamanchemicals.com

Inhibition of Inflammatory Mediators by Phenolic Compounds

| Compound/Combination | Mediator Inhibited | Experimental Model | Observed Effect | Reference |

|---|---|---|---|---|

| 4-tert-butylphenyl salicylate | iNOS, COX-2, TNF-α, IL-1β, IL-6 | LPS-stimulated Raw 264.7 mouse macrophages | Dose-dependent reduction in expression and production | nih.gov |

| BHT and BHA combination | Cox2, TNF-α | LPS-stimulated RAW264.7 cells | Synergistic inhibition of gene expression | iiarjournals.orgiiarjournals.orgnih.gov |

| BHT | TNF-α | Alveolar macrophages | Significant reduction in TNF-α levels | atamanchemicals.com |

Cellular Responses to this compound Exposure

The cellular responses to exposure to this compound and its analogs are complex, involving both protective and potentially detrimental effects. In macrophage cell lines, which are key players in the immune response, these compounds can modulate inflammatory pathways. For example, related phenolic compounds can inhibit the translocation of the nuclear factor-κB (NF-κB) into the nucleus. nih.gov By preventing NF-κB from activating pro-inflammatory genes, these compounds effectively dampen the cellular inflammatory response. nih.gov

However, cellular exposure can also lead to adverse outcomes. For instance, some tert-butyl-phenolic antioxidants have been associated with skin depigmentation by inducing oxidative stress and apoptosis in melanocytes. mdpi.com In human mesenchymal stem cells, a related compound, 2,4-di-tert-butylphenol, was found to induce adipogenesis (fat cell formation) by activating the retinoid X receptor (RXR), suggesting a potential role as an endocrine disruptor. nih.gov

Toxicological Pathways and Mechanisms of Adverse Effects

The toxicological profile of this compound and related compounds is closely linked to their metabolism, which can lead to the formation of reactive intermediates that cause cellular damage.

Metabolic Activation and Formation of Reactive Metabolites (e.g., Quinone Methides)

A critical step in the toxicity of many alkylphenols is their metabolic activation by enzymes such as cytochrome P450. nih.gov This process can lead to the formation of highly reactive electrophilic intermediates known as quinone methides. nih.govnih.gov For example, the antioxidant BHT can be oxidized to form 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone (BHT-QM). nih.gov Further metabolism, such as hydroxylation of a tert-butyl group followed by oxidation, can produce even more reactive quinone methides. nih.gov

These quinone methides are Michael acceptors, meaning they can readily react with cellular nucleophiles like proteins and DNA. nih.gov This reactivity is considered a primary mechanism behind the toxic effects of these phenols. nih.gov The reactivity of the quinone methide can be influenced by its specific chemical structure; for instance, intramolecular hydrogen bonding can increase its electrophilicity and, consequently, its toxicity. nih.gov

Mechanisms of Organ-Specific Toxicity (e.g., Liver, Thyroid, Kidney, Lung)

The organ-specific toxicity of this compound analogs often correlates with the site of metabolic activation and the reactivity of the resulting metabolites.

Lung: The lung is a primary target for BHT-induced toxicity in mice, an effect attributed to the formation of BHT-quinone methide by pulmonary cytochrome P450. nih.govgezondheidsraad.nl This reactive metabolite can cause acute lung injury. atamanchemicals.comnih.gov

Liver: High doses of BHT have been associated with hepatotoxicity, including elevated liver enzymes, hepatomegaly, and periportal hepatocyte necrosis. mdpi.comgezondheidsraad.nl The liver is a major site of BHT metabolism, and the formation of reactive metabolites like BHT-quinone methide has been identified in the liver and bile of rats. gezondheidsraad.nl

Thyroid: Some studies have pointed to adverse effects on the thyroid gland. For example, 2,2′-Thiobis(4-methyl-6-tert-butylphenol) caused follicular hypertrophy in the thyroid of male rats. publisso.de In animal studies, high doses of BHT have also been linked to thyroid issues. atamanchemicals.com

Kidney: While less pronounced than in the lung and liver, some studies have noted effects on the kidneys. A single injection of BHT in rats led to a significant increase in nuclear DNA methyltransferase activity in the kidney, among other organs. atamanchemicals.com

Genotoxicity and Carcinogenic Promotion Mechanisms

The genotoxic potential of this compound and its analogs is primarily linked to the ability of their reactive metabolites to damage DNA. Quinone methides derived from these phenols can alkylate DNA, forming adducts with deoxynucleosides. nih.gov Studies have shown that BHT-derived quinone methides react with deoxyguanosine and deoxyadenosine (B7792050) residues in DNA. nih.gov This DNA alkylation can lead to mutations if not repaired. nih.gov

Metabolites of BHT have been reported to induce DNA strand breaks and internucleosomal DNA fragmentation, a hallmark of apoptosis, in cultured cells. atamanchemicals.com While some studies indicate that compounds like BHT are not genotoxic in the majority of tests, their metabolites can cause DNA damage. gezondheidsraad.nlmdpi.com

In terms of carcinogenicity, some of these compounds have shown tumor-promoting activity. BHT has been observed to promote lung tumor growth in mice. atamanchemicals.comnih.gov This effect is correlated with the reactivity of its quinone methide metabolites. nih.gov Similarly, p-tert-butylphenol has demonstrated promoting activity in forestomach carcinogenesis in rats. oecd.org

Toxicological Mechanisms of this compound and Analogs

| Mechanism | Description | Key Metabolite | Target Organ/Molecule | Observed Effect | Reference |

|---|---|---|---|---|---|

| Metabolic Activation | Oxidation by cytochrome P450 to form reactive intermediates. | Quinone Methides | Parent Compound | Formation of electrophilic species | nih.gov |

| Organ Toxicity | Damage to specific organs due to metabolite accumulation and reactivity. | BHT-Quinone Methide | Lung, Liver, Thyroid | Lung injury, hepatotoxicity, follicular hypertrophy | atamanchemicals.comnih.govgezondheidsraad.nlpublisso.de |

| Genotoxicity | Alkylation of DNA by reactive metabolites, leading to DNA damage. | Quinone Methides | DNA (deoxyguanosine, deoxyadenosine) | DNA adduct formation, strand breaks | atamanchemicals.comnih.gov |

| Carcinogenic Promotion | Enhancement of tumor development initiated by other carcinogens. | BHT-Quinone Methide | Lung, Forestomach | Promotion of tumor growth | atamanchemicals.comnih.govoecd.org |

Developmental and Reproductive Toxicology Pathways

While direct studies on the developmental and reproductive toxicology of this compound are limited, data from structurally related tert-butylated phenols provide insights into potential pathways of toxicity. Assessments often rely on a "read-across" approach from compounds like p-tert-butylphenol and 2,2'-methylenebis(6-tert-butyl-4-methylphenol).

An evaluation by Australian authorities on propyl and butyl phenols indicated that for the structurally related chemical 4-tert-butylphenol, the potential for reproductive toxicity at high doses could not be ruled out. scispace.com However, these effects were observed only at high dose levels and did not result in severe alterations of reproductive performance. scispace.com In a two-generation study with 4-tert-butylphenol, no significant reproductive toxicity was observed. scispace.comindustrialchemicals.gov.au Similarly, for 2-sec-butylphenol, no effects on reproductive parameters were seen in a guideline study. industrialchemicals.gov.au

Studies on another related compound, 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (also known as Antioxidant AO2246), have provided more specific findings. In a reproductive/developmental toxicity screening test (OECD TG 421), effects on female reproductive parameters, such as a decrease in the number of corpora lutea, implantation sites, and pups born, were observed at higher dose groups. oecd.org For developmental toxicity, effects like low body weight gain in offspring and an increased number of stillbirths were noted at high doses. oecd.org However, teratogenic (malformation-inducing) effects were not observed. oecd.org

More recent research using zebrafish models to study 2,2'-methylenebis(6-tert-butyl-4-methylphenol) revealed developmental toxicity, including significant reductions in hatching rate and heart rate. nih.govresearchgate.net This suggests potential cardiotoxic effects during early development. nih.govresearchgate.net Furthermore, exposure led to neurobehavioral toxicity, with affected larvae showing decreased locomotor activity. nih.govresearchgate.net This was linked to altered gene expression in pathways associated with neuronal function. nih.gov

The table below summarizes key findings from studies on compounds structurally related to this compound.

Table 1: Summary of Developmental and Reproductive Toxicity Data for Structurally Related Compounds

| Compound | Species/Model | Key Findings | Reference |

|---|---|---|---|

| 4-tert-butylphenol | Rat (2-generation study) | Potential for reproductive toxicity at high doses, but no severe alteration of reproductive performance. scispace.comindustrialchemicals.gov.au | scispace.com, industrialchemicals.gov.au |

| 2,2'-methylenebis(6-tert-butyl-4-methylphenol) | Rat (OECD TG 421) | Female reproductive effects (decreased corpora lutea, implantations, pups). Developmental effects (low offspring body weight, increased stillbirths). No teratogenicity. oecd.org | oecd.org |

| 2,2'-methylenebis(6-tert-butyl-4-methylphenol) | Zebrafish | Reduced hatching rate and heart rate. nih.govresearchgate.net Neurobehavioral toxicity (impaired locomotor activity). nih.govresearchgate.net | nih.gov, researchgate.net |

Dermatological and Allergic Mechanisms (e.g., Allergic Contact Dermatitis)

Tert-butyl phenol derivatives are recognized as potential skin sensitizers that can cause allergic contact dermatitis (ACD). mdpi.comresearchgate.net While the precise mechanism is not fully elucidated for all derivatives, it is understood that these compounds can trigger immune responses upon skin contact. mdpi.comresearchgate.net

ACD is a type IV delayed-type hypersensitivity reaction. The mechanism for tert-butylated phenols likely involves the compound or its metabolites acting as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. Upon dermal exposure, the lipophilic nature of phenolic compounds allows them to penetrate the skin and bind to endogenous proteins, forming a hapten-carrier complex.

This complex is then recognized and processed by antigen-presenting cells (APCs) in the skin, such as Langerhans cells. These APCs migrate to the regional lymph nodes where they present the antigen to naive T-cells, leading to their activation and proliferation. This initial phase is known as the sensitization phase. Upon subsequent exposure to the same or a structurally similar compound, these memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells to the site of contact, resulting in the characteristic eczematous reaction of ACD. nih.gov

Several tert-butyl phenol antioxidants (TBP-AOs) have been implicated in causing ACD from exposure to various consumer and medical products. mdpi.comresearchgate.net For instance, 4,4′-thiobis(2-tert-butyl-5-methylphenol) has been identified as a cause of ACD from medical devices. lu.se Similarly, 2,2′-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate has been identified as a sensitizer (B1316253) in glucose sensor adhesives. researchgate.netcontactderm.org These cases highlight the potential for this class of compounds to act as contact allergens. researchgate.net

Table 2: Tert-Butyl Phenol Derivatives Implicated in Allergic Contact Dermatitis

| Compound/Derivative | Context/Product | Type of Reaction | Reference |

|---|---|---|---|

| Tert-Butylphenol (TBP) derivatives | Medical devices, adhesives | Allergic Contact Dermatitis (ACD) | mdpi.com, researchgate.net |

| 4,4′-thiobis(2-tert-butyl-5-methylphenol) | Medical devices | Allergic Contact Dermatitis (ACD) | lu.se |

| 2,2′-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate | Glucose sensor adhesive | Allergic Contact Dermatitis (ACD) | contactderm.org, researchgate.net |

Phytotoxicological Studies and Allelochemical Activity

While specific studies on the phytotoxicity of this compound are scarce, research on closely related compounds, particularly 2,6-di-tert-butyl-4-methylphenol (BHT), provides significant insight into its potential allelochemical effects. Allelopathy refers to the chemical inhibition of one plant by another through the release of compounds into the environment. bohrium.com

Effects on Seed Germination and Seedling Growth

Studies have demonstrated that phenolic compounds can act as allelochemicals, interfering with the germination and growth of various plant species. researchgate.net Research on 2,6-di-tert-butyl-4-methylphenol has shown that it possesses phytotoxic properties that can inhibit the germination, cotyledon emergence, and seedling growth of both monocotyledonous and dicotyledonous plants. scispace.commdpi.com

In laboratory tests using paper as a substrate, 2,6-di-tert-butyl-4-methylphenol significantly inhibited the germination and seedling growth of Lactuca sativa (lettuce) at concentrations as low as 0.01 mM. scispace.commdpi.comresearchgate.net For Allium cepa (onion), inhibition of cotyledon emergence and seedling growth was observed at a concentration of 0.5 mM. scispace.commdpi.com Interestingly, while other related phenols had a greater effect on germination and emergence, 2,6-di-tert-butyl-4-methylphenol had a more pronounced impact on the final seedling size. scispace.comresearchgate.net The inhibitory effects were generally found to be concentration-dependent. researchgate.net

The table below summarizes the observed phytotoxic effects of a structurally similar compound on selected plant species.

Table 3: Phytotoxic Effects of 2,6-Di-tert-butyl-4-methylphenol

| Plant Species | Effect Observed | Effective Concentration | Reference |

|---|---|---|---|

| Lactuca sativa (Lettuce) | Inhibition of germination, cotyledon emergence, and seedling growth | >50% inhibition at 0.01 mM (on paper) | scispace.com, researchgate.net, mdpi.com |

| Allium cepa (Onion) | Inhibition of cotyledon emergence and seedling growth | Inhibition at 0.5 mM (on paper) | scispace.com, mdpi.com |

| Lactuca sativa & Allium cepa | Inhibition of germination in soil (as part of a mixture) | 0.5 mM and 1 mM, respectively | scispace.com, researchgate.net |

Underlying Mechanisms of Plant Growth Inhibition

The mechanisms by which phenolic allelochemicals inhibit plant growth are multifaceted. tnau.ac.in These compounds can affect a variety of physiological and biochemical processes within the plant. researchgate.net

One of the primary modes of action for phenolic compounds is the disruption of cell membrane permeability. researchgate.net This interference can affect the plant's ability to take up essential nutrients and water, alter enzymatic activity, and disrupt the cell division pattern, ultimately leading to reduced growth and development. researchgate.net

Additionally, phenolic compounds can interfere with major metabolic processes. They have been shown to affect photosynthesis, respiration, and nucleic acid and protein synthesis. tnau.ac.in For example, studies on the related compound 2,4-di-tert-butylphenol (2,4-DTBP) have shown that it induces oxidative stress by generating reactive oxygen species (ROS). This leads to lipid peroxidation and subsequent membrane damage in both root and leaf tissues, which impairs physiological functions like photosynthesis.

The inhibition of germination and growth by these compounds is often linked to their ability to interfere with hormonal regulation and enzymatic activities crucial for the early stages of plant development. tnau.ac.in

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques and Coupled Systems for 4-tert-Butyl-2-methylphenol Analysis

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the separation and identification of this compound from complex mixtures. These techniques leverage the compound's physicochemical properties to achieve high-resolution separation and unambiguous identification.

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of this compound. A reverse-phase (RP) HPLC method has been developed for its separation under straightforward conditions. researchgate.net This approach is scalable and can be adapted for preparative separation to isolate impurities. researchgate.net For applications requiring mass spectrometry detection, the phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid. researchgate.net

Table 1: HPLC Parameters for this compound Analysis This table is interactive. Users can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | researchgate.net |

| Column | Newcrom R1 | researchgate.net |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | researchgate.net |

| Application | Analytical and Preparative Separation | researchgate.net |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of this compound and its metabolites. This method is particularly valuable in biomonitoring studies, such as the detection of alkylphenol metabolites in fish bile to assess exposure to industrial wastewater. guidechem.com

For the analysis of metabolites, which are often conjugated in biological systems (e.g., as glucuronides or sulfates), an enzymatic deconjugation step using enzymes like β-glucuronidase and sulfatase is performed prior to extraction. guidechem.com To enhance volatility for gas chromatography, the resulting free phenols undergo a derivatization step. guidechem.com A common reagent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. guidechem.com

Following derivatization, the sample is introduced into the GC-MS system. The compound is separated from other components based on its boiling point and interaction with the GC column. The mass spectrometer then fragments the molecule and detects the resulting ions. Identification is confirmed by comparing the obtained mass spectrum with reference spectra in established libraries, such as those from the National Institute of Standards and Technology (NIST). nist.gov

Pyrolysis-Gas Chromatography (PyGC), often coupled with mass spectrometry (Py-GC-MS), is a powerful technique for the analysis of additives like this compound within a polymer matrix. researchgate.netresearchgate.netd-nb.info Since polymers are non-volatile, they cannot be directly analyzed by conventional GC. d-nb.info Pyrolysis involves heating the material to high temperatures (typically 500–1400 °C) in an inert atmosphere, which causes the polymer and its additives to break down into smaller, volatile fragments. d-nb.info

This technique is highly effective for identifying phenolic antioxidants, a class to which this compound belongs. researchgate.net The analysis of additives can be complex due to interference from the polymer degradation products. To address this, a multi-shot pyrolysis approach is often employed. This involves an initial, lower-temperature thermal desorption step to volatilize and analyze intact additives without pyrolyzing the main polymer. Subsequently, a higher-temperature flash pyrolysis step is performed on the same sample to characterize the polymer backbone. ifremer.fr This allows for the separate and clear identification of both the additives and the polymer composition from a single, minute sample. researchgate.netifremer.fr

Spectroscopic Characterization in Mechanistic Studies of this compound

Spectroscopic methods are indispensable for the fundamental characterization of this compound and its derivatives. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic-level structure and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including this compound and any derivatives formed during chemical reactions or metabolic processes. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their functional group type (e.g., aromatic, aliphatic, methyl, quaternary).

By analyzing the chemical shifts (δ), integration (signal area), and coupling constants (J) in the spectra, the precise connectivity and structure of the molecule can be determined. This is essential for confirming the identity of reaction products or isolated metabolites.

Table 2: Characteristic NMR Chemical Shifts for Structural Moieties in this compound This table is interactive. Users can sort and filter the data.

| Nucleus | Functional Group | Characteristic Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenolic -OH | 4.5 - 8.0 (variable, broad) |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| ¹H | Ar-CH₃ (Methyl) | 2.1 - 2.5 |

| ¹H | -C(CH₃)₃ (tert-Butyl) | 1.2 - 1.5 |

| ¹³C | Aromatic C-OH | 150 - 160 |

| ¹³C | Aromatic C-H / C-C | 115 - 145 |

| ¹³C | Quaternary C of tert-Butyl | 30 - 40 |

| ¹³C | Ar-CH₃ (Methyl) | 15 - 25 |

| ¹³C | -C(CH₃)₃ (tert-Butyl Methyls) | 28 - 32 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound provides a distinct fingerprint, confirming the presence of its key structural features. The NIST WebBook provides a reference gas-phase IR spectrum for this compound. nist.gov

The spectrum is characterized by several key absorption bands:

A prominent broad band in the high-frequency region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

Multiple sharp bands corresponding to C-H stretching vibrations from the aromatic ring, the methyl group, and the tert-butyl group.

Absorptions in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the C=C stretching of the aromatic ring and C-H bending vibrations.

Table 3: Principal Infrared Absorption Bands for this compound This table is interactive. Users can sort and filter the data.

| Wavenumber (cm⁻¹) Range | Bond Vibration | Functional Group | Source |

|---|---|---|---|

| ~3650 | O-H Stretch | Phenolic Hydroxyl | nist.gov |

| ~3000 | C-H Stretch | Aromatic | nist.gov |

| ~2960 | C-H Stretch | Aliphatic (Methyl, tert-Butyl) | nist.gov |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | nist.gov |

| ~1450 | C-H Bend | Aliphatic (Methyl, tert-Butyl) | nist.gov |

Quantitative Analysis and Method Development for Environmental and Biological Matrices

The accurate quantification of this compound in complex environmental and biological samples is essential for understanding its distribution, fate, and potential impact. Method development for these matrices requires robust approaches to account for sample variability, matrix effects, and potential analyte loss during processing. Key considerations in this process include the selection of an appropriate internal standard and the optimization of sampling and extraction techniques to ensure reliable and reproducible results.

Internal Standard Approaches for Accurate Measurement

In quantitative analytical chemistry, particularly in chromatographic methods like gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and blanks. epa.gov The use of an internal standard is a powerful technique for improving the precision and accuracy of results by correcting for the loss of analyte during sample preparation and for variations in sample injection volume and instrument response. epa.gov

For the analysis of phenolic compounds such as this compound, the ideal internal standard is one that is chemically similar to the analyte but can be clearly distinguished by the detector. The most effective and widely used approach is the stable isotope dilution assay, which employs a stable isotope-labeled version of the analyte as the internal standard. These isotopically labeled standards, typically containing deuterium (B1214612) (²H) or carbon-13 (¹³C), exhibit nearly identical chemical and physical properties—including extraction efficiency, volatility, and chromatographic retention time—to the native analyte. However, they are readily differentiated by their mass-to-charge ratio (m/z) in a mass spectrometer.

When a specific isotopically labeled standard for this compound is not available, researchers may use a closely related, isotopically labeled compound. For instance, deuterated analogues of structurally similar phenols, such as 2,6-di-tert-butyl-4-methylphenol-d21 (BHT-d21), serve as excellent internal standards due to their similar behavior during extraction and analysis. In the absence of any available stable isotopes, a structurally similar compound that is not expected to be present in the sample can be used, although this approach is less ideal as it may not perfectly mimic the behavior of the analyte.

The selection and application of internal standards are critical for achieving high-quality quantitative data for this compound in complex matrices.

| Internal Standard Type | Specific Compound Example | Rationale for Use | Typical Analytical Method |

|---|---|---|---|

| Stable Isotope-Labeled Analyte | Deuterated this compound | Most accurate correction for extraction and instrumental variability due to identical chemical and physical properties. | GC-MS, LC-MS/MS |

| Stable Isotope-Labeled Analogue | 2,6-di-tert-butyl-4-methyl-phenol (d21) (BHT-d21) | Structurally and chemically very similar to the target analyte, providing excellent correction. Commercially available. | GC-MS, LC-MS/MS |

| Structurally Similar Compound | 2,4-Dibromophenol | Used as a surrogate standard in EPA methods for phenols; demonstrates similar chromatographic behavior but is less accurate than isotopic standards. | GC-FID, GC-ECD |

Sampling and Extraction Techniques for Complex Matrices (e.g., Human Serum, Environmental Samples)

The isolation of this compound from complex matrices like human serum, water, soil, and sediment is a critical step that precedes instrumental analysis. The chosen extraction technique must be efficient, reproducible, and capable of minimizing interferences from other matrix components. The complexity of the matrix dictates the required selectivity and rigor of the sample preparation method.

Biological Matrices (e.g., Human Serum): Human serum is a particularly challenging matrix due to its high protein and lipid content, which can interfere with analysis. A study focusing on the analysis of various synthetic phenolic antioxidants in human serum highlighted that a simple extraction was insufficient, necessitating an additional clean-up step specifically for lipid removal to ensure accurate quantification. Liquid-liquid extraction (LLE) is a common technique, often employing solvents like n-hexane and methyl tert-butyl ether to extract analytes from the aqueous serum. nih.gov A more advanced approach, salting-out assisted liquid-liquid extraction (SALLE), uses a water-miscible solvent like acetonitrile for extraction, with phase separation induced by adding a high concentration of salt (e.g., ammonium (B1175870) sulfate). mdpi.com This method can enhance extraction efficiency for moderately polar compounds while minimizing ion suppression in mass spectrometry. mdpi.com

Environmental Matrices (e.g., Sediment, Soil, Water): For solid environmental samples such as soil and sediment, the extraction process must efficiently desorb the analyte from the particulate matter. Pressurized solvent extraction (PSE) is an effective technique that uses elevated temperatures and pressures to enhance the extraction of analytes into a solvent mixture, such as water/isopropyl alcohol. usgs.gov For liquid environmental samples like water, solid-phase extraction (SPE) is a widely used and powerful technique. sigmaaldrich.com It involves passing the water sample through a cartridge containing a solid sorbent (e.g., polystyrene-divinylbenzene), which retains the analyte. usgs.gov After washing away interferences, the analyte is eluted with a small volume of an organic solvent. sigmaaldrich.com

Another valuable technique, particularly for water samples or the headspace above solid samples, is solid-phase microextraction (SPME). free.frmdpi.com SPME is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample. free.fr Analytes partition onto the fiber, which is then directly transferred to the injection port of a gas chromatograph for thermal desorption and analysis. free.fr This technique integrates sampling, extraction, and concentration into a single step. nih.gov For phenolic compounds in water, SPME can be combined with on-fiber derivatization to improve the volatility and chromatographic performance of the analytes. sigmaaldrich.comresearchgate.net

| Technique | Matrix | Key Steps & Solvents/Sorbents | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Rhizosphere Sediment / Culture Medium | Acidification (pH 2-3), extraction with ethyl acetate-n-hexane (2:1 v/v), centrifugation, collection of organic layer. nih.gov | Simple, requires basic equipment. |